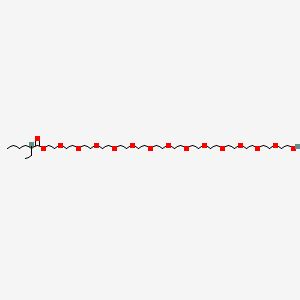
Digalogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digalogenin is a naturally occurring steroidal sapogenin with the molecular formula C27H44O4 and a molecular weight of 432.65 g/mol . It is an aglycone derived from the hydrolysis of saponins, specifically from the plant genus Digitalis . This compound is known for its potential therapeutic applications, particularly in the field of cardiology.
準備方法
Synthetic Routes and Reaction Conditions
Digalogenin can be synthesized through partial synthesis from digitogenin . The synthetic route involves the hydrolysis of saponin mixtures to isolate this compound. The reaction conditions typically include the use of acidic or enzymatic hydrolysis to break down the saponin glycosides into their respective aglycones.
Industrial Production Methods
Industrial production of this compound involves the extraction of saponins from plant sources, followed by hydrolysis to obtain the aglycone. The process includes:
Extraction: Saponins are extracted from plant materials using solvents such as methanol or ethanol.
Hydrolysis: The extracted saponins are subjected to acidic or enzymatic hydrolysis to yield this compound.
Purification: The resulting this compound is purified using chromatographic techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Digalogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophilically substituted derivatives.
科学的研究の応用
Digalogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Investigated for its potential cardiotonic properties, similar to other compounds derived from Digitalis.
Industry: Utilized in the production of steroidal drugs and as a biochemical reagent in research laboratories.
作用機序
The mechanism of action of digalogenin involves its interaction with molecular targets such as the Na+/K±ATPase enzyme. By inhibiting this enzyme, this compound can increase intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiac glycosides, making this compound a potential candidate for the treatment of heart conditions.
類似化合物との比較
Similar Compounds
Digitoxigenin: Another steroidal sapogenin with similar cardiotonic properties.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and atrial fibrillation.
Uniqueness
Digalogenin is unique due to its specific molecular structure and its potential therapeutic applications. Unlike digitoxigenin and digoxin, this compound is less commonly used in clinical settings but holds promise for future research and development in cardiology.
特性
CAS番号 |
6877-35-6 |
|---|---|
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1 |
InChIキー |
DTLPXUYYRJZGLM-VCUHZSQTSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


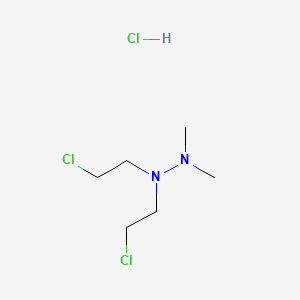
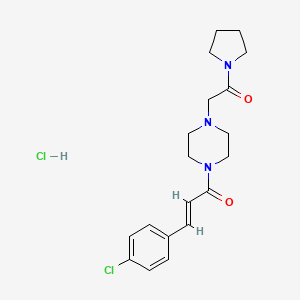
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)


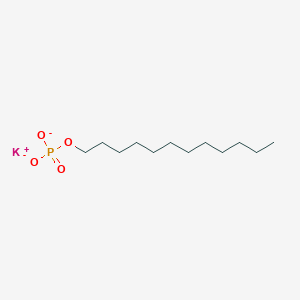
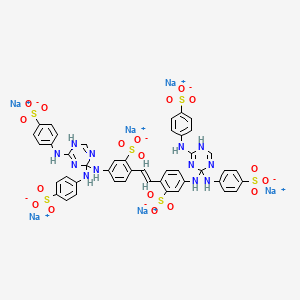
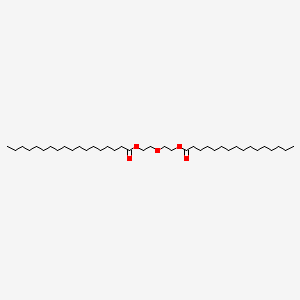
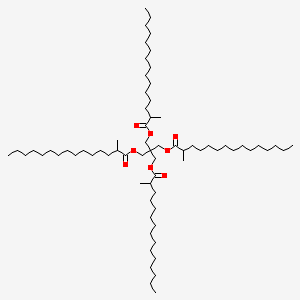
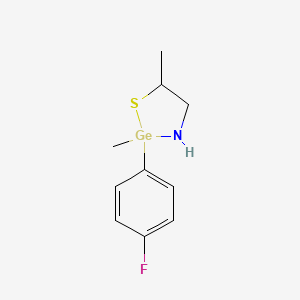

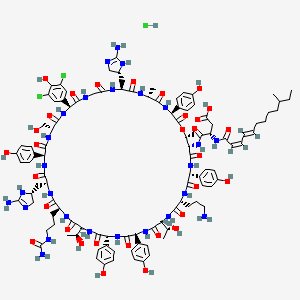
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
